1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide
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Overview
Description
1-[4-(Aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide is a compound that belongs to the class of sulfonamides, known for their wide range of applications in medicinal chemistry. This compound comprises a methanesulfonamide moiety linked to a phenyl group, which is further substituted with an aminomethyl group and an N-(2-methylpropyl) side chain. Its structure suggests potential biological and chemical reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-[4-(Aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide can be synthesized through several methods, typically involving the following steps:
Nitration of Toluene: : This involves nitration of toluene to yield 4-nitrotoluene, which is then subjected to hydrogenation to obtain 4-aminotoluene.
Formylation and Reduction: : The 4-aminotoluene can undergo formylation followed by reduction to introduce the aminomethyl group.
Introduction of Sulfonamide Group: : The aminomethylphenyl intermediate is reacted with methanesulfonyl chloride to introduce the sulfonamide group.
N-Alkylation: : Finally, the product is subjected to N-alkylation with 2-methylpropyl halide to produce the target compound.
Industrial Production Methods:
Industrial production would generally scale up these synthetic steps with optimizations for cost, yield, and environmental considerations. Catalysts, solvent systems, and specific reaction conditions would be fine-tuned to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
1-[4-(Aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide can undergo several types of chemical reactions including:
Oxidation and Reduction: : The aminomethyl group can participate in redox reactions, which might alter its chemical properties.
Substitution Reactions: : The phenyl and sulfonamide groups can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: : Under certain conditions, the sulfonamide moiety could be hydrolyzed.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or hydrogen peroxide can be used.
Reduction: : Hydrogen gas with a palladium catalyst can be used for reductions.
Substitution: : Various nucleophiles or electrophiles can be employed based on the desired transformation.
Major Products Formed from These Reactions:
Depending on the specific reaction conditions, the products can include variously modified sulfonamides, amines, or their corresponding oxides and hydroxides.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential to undergo further chemical transformations, making it useful in synthetic organic chemistry.
Biology
The aminomethyl and sulfonamide groups suggest potential interactions with biological macromolecules, making it a candidate for biochemical studies.
Medicine
As a sulfonamide derivative, it may exhibit antimicrobial activity, and could be explored for therapeutic uses.
Industry
In industrial contexts, it could serve as an intermediate for the synthesis of more complex molecules or as a chemical stabilizer.
Mechanism of Action
The mechanism of action involves its interaction with biological targets, possibly through hydrogen bonding and hydrophobic interactions facilitated by the sulfonamide and aminomethyl groups. These interactions might inhibit enzyme activity or affect cellular processes, thereby exerting biological effects.
Comparison with Similar Compounds
1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
1-[4-(aminomethyl)phenyl]-N-ethylmethanesulfonamide
1-[4-(aminomethyl)phenyl]-N-(2-ethylpropyl)methanesulfonamide
Comparison:
The uniqueness of 1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide lies in its specific side chain which can affect its biological activity, solubility, and chemical reactivity. Its structural variations compared to similar compounds can lead to different pharmacokinetics and dynamics, making it a compound of particular interest for detailed study.
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Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10(2)8-14-17(15,16)9-12-5-3-11(7-13)4-6-12/h3-6,10,14H,7-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKAQHCPNOGEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CC1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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